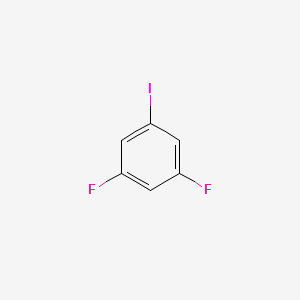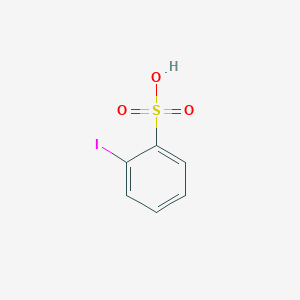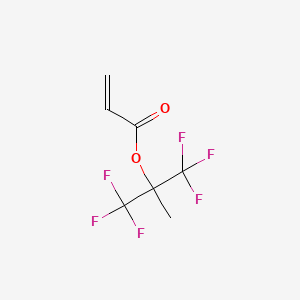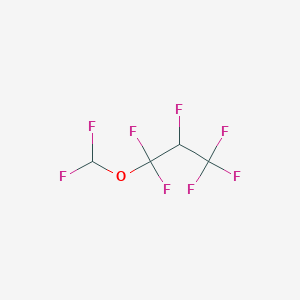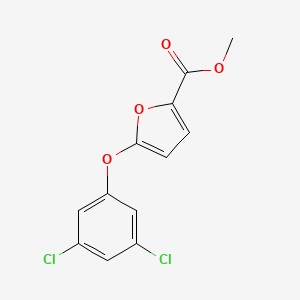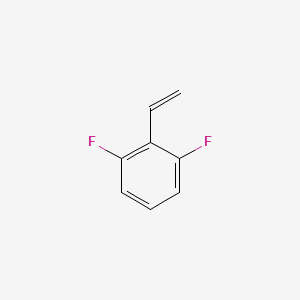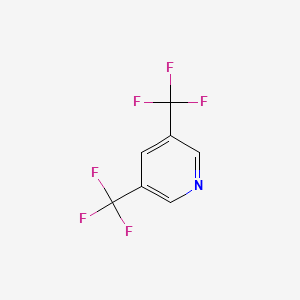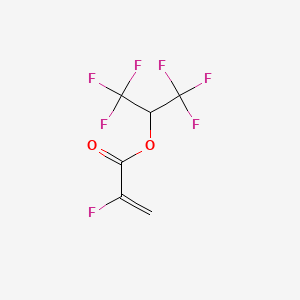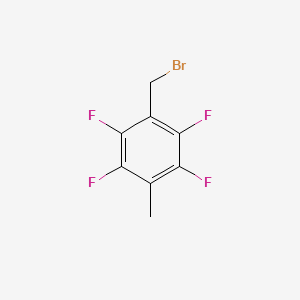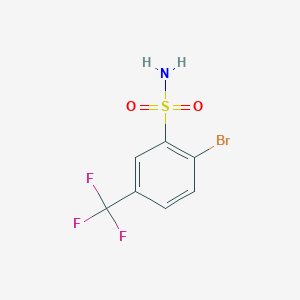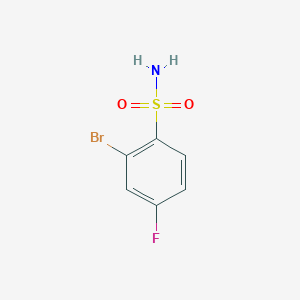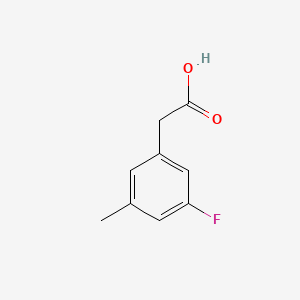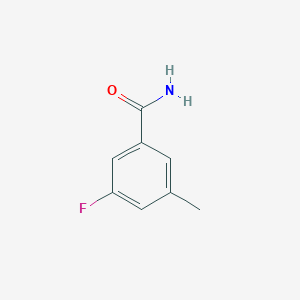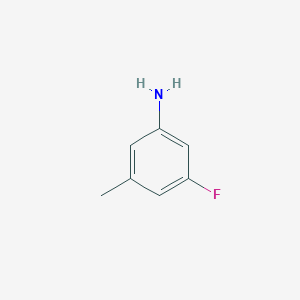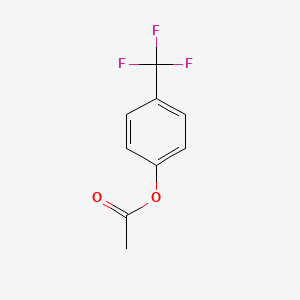
4-(Trifluoromethyl)phenyl acetate
Übersicht
Beschreibung
4-(Trifluoromethyl)phenyl acetate is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 g/mol . The IUPAC name for this compound is [4-(trifluoromethyl)phenyl] acetate .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phenyl acetate consists of a phenyl group (a ring of six carbon atoms) attached to an acetate group and a trifluoromethyl group . The InChI code for this compound is 1S/C9H7F3O2/c1-6(13)14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3 .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phenyl acetate has a molecular weight of 204.15 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 205 . It has no hydrogen bond donors but has five hydrogen bond acceptors . The compound has two rotatable bonds .Wissenschaftliche Forschungsanwendungen
- Application : Trifluoromethyl group-containing compounds are widely used in pharmaceuticals . For instance, Sorafenib, a drug approved by the FDA, contains a trifluoromethyl group .
- Method : The specific methods of application or experimental procedures would depend on the specific drug and its intended use. For Sorafenib, it is used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- Results : The outcomes of using these drugs would also depend on the specific drug and its intended use. For Sorafenib, it has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma .
- Application : Trifluoromethylpyridine (TFMP) derivatives, which include 4-(Trifluoromethyl)phenyl acetate, are used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Method : The specific methods of application or experimental procedures would depend on the specific agrochemical and its intended use. Generally, these agrochemicals are used for the protection of crops from pests .
- Results : The outcomes of using these agrochemicals would also depend on the specific agrochemical and its intended use. Generally, these agrochemicals have been effective in protecting crops from pests .
Pharmaceuticals
Agrochemicals
- Application : Fluorine is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Method : The specific methods of application or experimental procedures would depend on the specific material and its intended use. For example, fluorine-containing surfactants might be used in the production of certain types of plastics .
- Results : The outcomes of using these materials would also depend on the specific material and its intended use. Generally, these materials have been effective in their respective applications .
- Application : Various phosphines with diverse shapes and bulkiness are available because of their utility as phosphine ligands in catalysts .
- Method : The specific methods of application or experimental procedures would depend on the specific catalyst and its intended use. For example, a catalyst might be used in a chemical reaction to increase the rate of the reaction .
- Results : The outcomes of using these catalysts would also depend on the specific catalyst and its intended use. Generally, these catalysts have been effective in increasing the rate of chemical reactions .
Materials Engineering
Catalysts
- Application : Trifluoromethyl ethers are used in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis and its intended use. For example, aliphatic alcohols can be converted into trifluoromethyl alkyl ethers .
- Results : The outcomes of using these methods would also depend on the specific synthesis and its intended use. Generally, these methods have been effective in their respective applications .
- Application : Trifluoromethyl group-containing compounds are used in biocatalysis . For example, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification .
- Method : The specific methods of application or experimental procedures would depend on the specific biocatalysis and its intended use. For example, Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
- Results : The outcomes of using these methods would also depend on the specific biocatalysis and its intended use. Generally, these methods have been effective in their respective applications .
Organic Synthesis
Biocatalysis
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPGVFHHZGVZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381535 | |
| Record name | 4-(Trifluoromethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenyl acetate | |
CAS RN |
78950-29-5 | |
| Record name | 4-(Trifluoromethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



